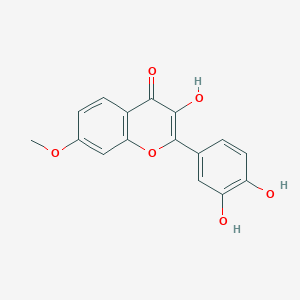![molecular formula C11H8BrNO2 B8634802 3-(3-Bromophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B8634802.png)
3-(3-Bromophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Bromophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione is a bicyclic compound that features a unique structural motif. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of a bromine atom on the phenyl ring and the bicyclic structure contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione can be achieved through various methods. One common approach involves the [3 + 2] annulation of cyclopropenes with aminocyclopropanes. This reaction can be catalyzed using either an organic or an iridium photoredox catalyst under blue LED irradiation, yielding good results for a broad range of cyclopropene and cyclopropylaniline derivatives . Another method involves the photochemical decomposition of CHF2-substituted pyrazolines, which offers the advantages of simple operation and mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the bromine atom or other functional groups.
Substitution: The bromine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
3-(3-Bromophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: Its potential bioactivity suggests applications in drug discovery and development, particularly for targeting specific receptors or enzymes.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(3-Bromophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure and the presence of the bromine atom contribute to its binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
3-Oxabicyclo[3.1.0]hexane-2,4-dione: This compound shares a similar bicyclic structure but lacks the bromine atom and the aza group.
CHF2-substituted 3-azabicyclo[3.1.0]hexanes: These compounds have similar bicyclic cores but differ in the substitution pattern.
Uniqueness
3-(3-Bromophenyl)-3-azabicyclo[310]hexane-2,4-dione is unique due to the presence of the bromine atom on the phenyl ring and the aza group in the bicyclic structure
Properties
Molecular Formula |
C11H8BrNO2 |
|---|---|
Molecular Weight |
266.09 g/mol |
IUPAC Name |
3-(3-bromophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione |
InChI |
InChI=1S/C11H8BrNO2/c12-6-2-1-3-7(4-6)13-10(14)8-5-9(8)11(13)15/h1-4,8-9H,5H2 |
InChI Key |
KMYQPPYCYHPTHU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1C(=O)N(C2=O)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Chloro-4-{[2-(ethenesulfonyl)ethenyl]sulfanyl}benzene](/img/structure/B8634752.png)








![3-[(3-Chloropropyl)thio]-4-methyl-5-(4-methyl-1,3-oxazol-5-yl)-4H-1,2,4-triazole](/img/structure/B8634826.png)
![Methyl 2-[2-(2-methoxy-2-oxoethyl)sulfanylethylsulfanyl]acetate](/img/structure/B8634830.png)

